16-Hydroxy Methylstenbolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Hydroxy Methylstenbolone is a synthetic and orally active anabolic-androgenic steroid (AAS). It is a derivative of Methylstenbolone, which itself is a 17α-methylated derivative of dihydrotestosterone (DHT).
Vorbereitungsmethoden
The synthesis of 16-Hydroxy Methylstenbolone involves several steps, starting from the base compound Methylstenbolone. The synthetic route typically includes:
Methylation: Introduction of a methyl group at the 17α position.
Hydroxylation: Addition of a hydroxyl group at the 16th position.
Purification: The compound is then purified using various chromatographic techniques to ensure its purity and potency.
Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Chemischer Reaktionen
16-Hydroxy Methylstenbolone undergoes several types of chemical reactions:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Industry: Used in the development of performance-enhancing supplements.
Wirkmechanismus
The mechanism of action of 16-Hydroxy Methylstenbolone involves its interaction with androgen receptors in the body. Upon binding to these receptors, it promotes the transcription of specific genes that lead to increased protein synthesis and muscle growth. The molecular targets include various enzymes and pathways involved in muscle hypertrophy and protein metabolism .
Vergleich Mit ähnlichen Verbindungen
16-Hydroxy Methylstenbolone is unique compared to other similar compounds due to its specific hydroxylation at the 16th position. Similar compounds include:
Methylstenbolone: The parent compound, known for its potent anabolic effects.
Methasterone: Another potent anabolic steroid with a similar structure but different functional groups.
Mestanolone: A derivative of DHT with different anabolic and androgenic properties.
Eigenschaften
Molekularformel |
C21H32O3 |
---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S,17R)-16,17-dihydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12-11-19(2)13(9-17(12)22)5-6-14-15(19)7-8-20(3)16(14)10-18(23)21(20,4)24/h11,13-16,18,23-24H,5-10H2,1-4H3/t13-,14+,15-,16-,18?,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
RSLVXKQPUCJJQJ-CIJIJRDNSA-N |
Isomerische SMILES |
CC1=C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@]4(C)O)O)C)CC1=O)C |
Kanonische SMILES |
CC1=CC2(C(CCC3C2CCC4(C3CC(C4(C)O)O)C)CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.